6-endo-trig Regioselectivity
The compound, as a member of the 2-(3-butenyl)indole class, undergoes platinum-catalyzed intramolecular alkylation with exclusive 6-endo-trig regioselectivity, leading to a six-membered ring [1]. This contrasts directly with the 2-(4-pentenyl)indoles, which cyclize to form a seven-membered ring system, as demonstrated by the isolation of 4,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazole from 1-methyl-2-(4-pentenyl)indole in 92% yield [1]. The exclusive selectivity for the 2-(3-butenyl) scaffold is a critical differentiator for designing specific polycyclic architectures.
| Evidence Dimension | Cyclization regioselectivity and product ring size |
|---|---|
| Target Compound Data | Exclusive 6-endo-trig cyclization (six-membered ring formation) |
| Comparator Or Baseline | 1-methyl-2-(4-pentenyl)indole: exclusive cyclization to a seven-membered ring (92% yield to tetrahydrocarbazole) [1] |
| Quantified Difference | Controlled formation of a six-membered vs. seven-membered ring structure, dictated by alkenyl chain length. The 92% yield benchmark for the comparator highlights the general efficiency of the Pt-catalyzed method. |
| Conditions | Catalytic PtCl2 (2 mol %), trace HCl (5 mol %) in dioxane at 60 °C for 24 h [1] |
Why This Matters
For synthetic chemists, this dictates the atom-exact architecture of the final polycyclic product, making the procurement of a specific alkenyl chain length non-negotiable for target-oriented synthesis.
- [1] Liu, C., Han, X., Wang, X., & Widenhoefer, R. A. (2004). Platinum-Catalyzed Intramolecular Alkylation of Indoles with Unactivated Olefins. Journal of the American Chemical Society, 126(12), 3700-3701. View Source
